![molecular formula C30H46Cl2Si B14330760 Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane CAS No. 107742-39-2](/img/structure/B14330760.png)
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is a chemical compound known for its unique structure and properties It consists of a silicon atom bonded to two chlorine atoms and two 2,4,6-tri(propan-2-yl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane typically involves the reaction of 2,4,6-tri(propan-2-yl)phenylmagnesium bromide with silicon tetrachloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, often around -78°C, to ensure the controlled addition of reagents and to minimize side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of simpler silanes.
科学的研究の応用
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems.
Industry: Utilized in the production of specialty polymers and materials.
作用機序
The mechanism of action of Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane involves its ability to form stable bonds with various nucleophiles. The silicon atom acts as an electrophilic center, allowing for the substitution of chlorine atoms with other groups. This reactivity is crucial for its applications in synthesis and material science.
類似化合物との比較
Similar Compounds
- Dicyclohexyl(2,4,6-triisopropylphenyl)phosphine
- Silane, dichlorobis[2,4,6-tris(1-methylethyl)phenyl]
Uniqueness
Dichlorobis[2,4,6-tri(propan-2-yl)phenyl]silane is unique due to its specific steric and electronic properties imparted by the 2,4,6-tri(propan-2-yl)phenyl groups. These properties make it particularly useful in applications requiring precise control over reactivity and stability.
特性
CAS番号 |
107742-39-2 |
|---|---|
分子式 |
C30H46Cl2Si |
分子量 |
505.7 g/mol |
IUPAC名 |
dichloro-bis[2,4,6-tri(propan-2-yl)phenyl]silane |
InChI |
InChI=1S/C30H46Cl2Si/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)33(31,32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChIキー |
LHYWCIATTKFZLW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)[Si](C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)(Cl)Cl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[tert-Butyl(dimethyl)silyl]-2-diazonio-1-methoxyethen-1-olate](/img/structure/B14330680.png)
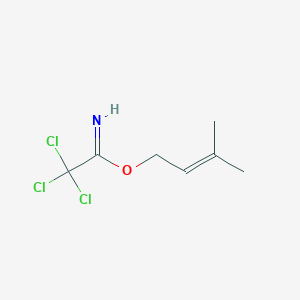
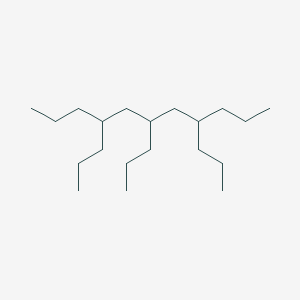
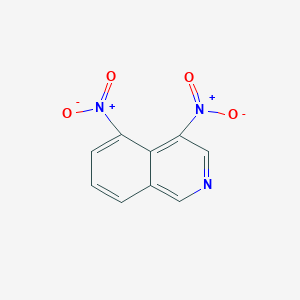
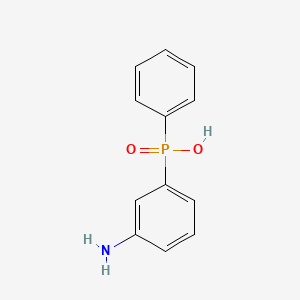
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
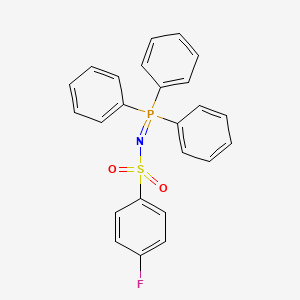
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
![Pyridine, 4-[1-(3,5-dichlorophenyl)-4,5-dihydro-1H-1,2,3-triazol-5-yl]-](/img/structure/B14330714.png)
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
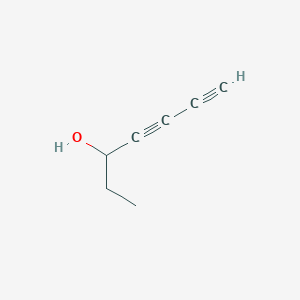
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
